4-Chloro-N-propylpyridine-3-carboxamide
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Overview
Description
4-Chloro-N-propylpyridine-3-carboxamide is a chemical compound with the molecular formula C9H11ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-propylpyridine-3-carboxamide typically involves the reaction of 4-chloropyridine-3-carboxylic acid with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The industrial production process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-propylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
4-Chloro-N-propylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-propylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Chloropyridine-3-carboxamide: A closely related compound with similar structural features.
2-Chloropyridine: Another chlorinated pyridine derivative with different substitution patterns.
3-Chloropyridine: Similar to 4-Chloro-N-propylpyridine-3-carboxamide but with the chlorine atom at a different position.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the propyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62458-79-1 |
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Molecular Formula |
C9H11ClN2O |
Molecular Weight |
198.65 g/mol |
IUPAC Name |
4-chloro-N-propylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H11ClN2O/c1-2-4-12-9(13)7-6-11-5-3-8(7)10/h3,5-6H,2,4H2,1H3,(H,12,13) |
InChI Key |
QYVDHVFJIZEJPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=CN=C1)Cl |
Origin of Product |
United States |
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